molecular formula C8H14N4O11P2 B1204020 Ribavirin 5'-diphosphate CAS No. 63142-70-1

Ribavirin 5'-diphosphate

Cat. No. B1204020
CAS RN: 63142-70-1
M. Wt: 404.16 g/mol
InChI Key: HWSPXPQHONXITJ-AFCXAGJDSA-N
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Description

Synthesis Analysis

The synthesis of ribavirin 5'-diphosphate and related compounds has been an area of interest due to ribavirin's antiviral properties. One approach involves the synthesis of a pentadecamer of the 5'-phosphate of ribavirin, highlighting methodologies such as the methyl phosphoramidite approach to oligoribonucleotides (Dawson et al., 1990).

Molecular Structure Analysis

The molecular structure of ribavirin and its derivatives, including the 5'-diphosphate form, is crucial for understanding its interaction with viral enzymes. Structural analyses have provided insights into how ribavirin 5'-triphosphate competes with natural substrates like GTP, offering a glimpse into the inhibition mechanisms at the molecular level (Benarroch et al., 2004).

Chemical Reactions and Properties

Ribavirin 5'-diphosphate's chemical reactivity, especially its inhibitory effect on viral enzymes, underscores its potential therapeutic value. It inhibits the human immunodeficiency virus reverse transcriptase and dengue virus mRNA 2′-O-methyltransferase, illustrating its broad-spectrum antiviral activity (Fernandez-Larsson & Patterson, 1990; Benarroch et al., 2004).

Physical Properties Analysis

The physical properties of ribavirin 5'-diphosphate, such as solubility and stability, are essential for its formulation and delivery in antiviral therapies. These properties are influenced by the molecular structure and the presence of functional groups that interact with biological molecules and solvents.

Chemical Properties Analysis

The chemical properties of ribavirin 5'-diphosphate, including its reactivity with viral enzymes and its role in inhibiting viral replication, are central to its mechanism of action. The compound's ability to inhibit viral RNA polymerase and its competitive inhibition of the capping of viral mRNA are key features of its antiviral activity (Goswami et al., 1979).

Scientific Research Applications

  • Inhibition of HIV Reverse Transcriptase : Ribavirin 5'-diphosphate inhibits the human immunodeficiency virus (HIV) reverse transcriptase in vitro. It is more inhibitory than ribavirin-5'-triphosphate and even unphosphorylated ribavirin has a detectable inhibitory effect (Fernandez-Larsson & Patterson, 1990).

  • Inhibition of Dengue Virus Enzyme : Ribavirin 5'-triphosphate inhibits the dengue virus 2′-O-methyltransferase NS5 domain. The binding of ribavirin 5'-triphosphate to this enzyme has been structurally analyzed, offering insights for antiviral agent design against flaviviruses (Benarroch et al., 2004).

  • Suppression of mRNA Capping in Various Viruses : Ribavirin triphosphate competitively inhibits the capping guanylation of viral mRNA, affecting a wide range of both DNA and RNA viruses. This mechanism could explain the antiviral potency of ribavirin (Goswami et al., 1979).

  • Inhibition of Influenza Virus RNA Polymerase : Ribavirin 5'-triphosphate selectively inhibits influenza virus ribonucleic acid polymerase. It competes with adenosine 5'-triphosphate and guanosine 5'-triphosphate, thereby inhibiting the virus replication (Eriksson et al., 1977).

  • Impact on Vesicular Stomatitis Virus : Phosphorylated forms of ribavirin inhibit vesicular stomatitis virus transcription. Ribavirin 5'-diphosphate is particularly effective in inhibiting RNA synthesis in sensitive viral systems (Toltzis, O'Connell & Patterson, 1988).

  • Elucidation of Ribavirin's Molecular Action : Studies have focused on understanding the molecular action of ribavirin, especially its conversion into active phosphorylated metabolites, which are crucial in its antiviral activities (Wei et al., 2012).

  • Role as an RNA Virus Mutagen : Ribavirin triphosphate, when incorporated by viral RNA polymerase, can cause mutagenesis of the viral genome, leading to 'error catastrophe' and thereby exerting its antiviral activity (Crotty et al., 2000).

Future Directions

Ribavirin has proven to be effective against several viruses in the clinical setting and a multitude of viruses in vitro . With up to five different proposed mechanisms of action, recent advances have begun to discern the hierarchy of antiviral effects at play depending on the virus and the host conditions under scrutiny . Further analyses are thus required to accurately identify mechanisms to more optimally determine clinical treatments .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O11P2/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(22-8)1-21-25(19,20)23-24(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSPXPQHONXITJ-AFCXAGJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212489
Record name Ribavirin 5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ribavirin 5'-diphosphate

CAS RN

63142-70-1
Record name Ribavirin diphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63142-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribavirin 5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063142701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribavirin 5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
C Wei, JE Grace, TA Zvyaga, DM Drexler - Bioanalysis, 2012 - Future Science
… RBV and its phosphorylated metabolites (RTP, ribavirin 5-diphosphate and RMP). In a … determination of RBV, RMP, ribavirin 5-diphosphate and RTP by differentiating RBV and its …
Number of citations: 24 www.future-science.com
J Balzarini, CK Lee, P Herdewijn… - Journal of Biological …, 1991 - Elsevier
… I The abbreviations used are: Rib-MP, ribavirin 5'-monophosphate;Rib-DP, ribavirin 5"diphosphate; Rib-TP, ribavirin 5'-triphosphate; dd, dideoxy; PBL, peripheral blood lymphocyte(s); …
Number of citations: 134 www.sciencedirect.com
LB Allen, KH Boswell, TA Khwaja… - Journal of Medicinal …, 1978 - ACS Publications
… Ribavirin 5'-diphosphate eluted in fractions 75-110. These fractions were evaporated, and … This process was repeated and the solid filtered to give ribavirin 5'-diphosphate dilithium salt (…
Number of citations: 56 pubs.acs.org
P Toltzis, K O'Connell, JL Patterson - Antimicrobial agents and …, 1988 - Am Soc Microbiol
… Inhibition by ribavirin 5'-diphosphate could be reversed by the addition of UTP, CTP, and GTP, while the addition of GDP to the reaction did not reverse inhibition. Ribavirin diphosphate …
Number of citations: 65 journals.asm.org
MJ Lachenmann, R Fernandez-Larsson… - Hemorrhagic Fever with …, 1990 - Springer
… Inhibition by ribavirin 5' -diphosphate (RDP) could be reversed by the addition of uri dine, guanosine and cytidine 5' -triphosphates (UTP, GTP and CTP, respectively) while the addition …
Number of citations: 2 link.springer.com
WW Shields, PJ Pockros - Clinics in liver disease, 2009 - liver.theclinics.com
Hepatitis C virus (HCV) is the most common bloodborne pathogen in the United States, with 3.2 million persons chronically infected. Approximately 20% of individuals infected will …
Number of citations: 12 www.liver.theclinics.com
M Ogino, T Ogino - Journal of Virology, 2017 - Am Soc Microbiol
The GDP polyribonucleotidyltransferase (PRNTase) domain of the multifunctional L protein of rhabdoviruses, such as vesicular stomatitis virus (VSV) and rabies virus, catalyzes the …
Number of citations: 12 journals.asm.org
J Stępiński, R Worch, J Zuberek… - Collection of …, 2015 - cccc.uochb.cas.cz
… enger catalysed hydrolysis to GMP and ribavirin 5’-diphosphate, with the rate of ca. 1 and 10% comparing with m7GpppG and GpppG, respectively. In summary, the postulated4 …
Number of citations: 0 cccc.uochb.cas.cz
P Borowski, O Mueller, A Niebuhr… - Acta Biochimica …, 2000 - ojs.ptbioch.edu.pl
… Investigations on non- hydrolysable analogs of ribavirin-TP or ribavirin-5¢-diphosphate (ribavirin-DP) are currently under way. …
Number of citations: 63 ojs.ptbioch.edu.pl
AJ Rao, KH Kumar, CN Raju - Indo. Am. J. Pharm. Res, 2014 - researchgate.net
… Ribavirin 5’-diphosphate and the 5’-triphosphate have been identified in tissues from rats given labeled ribavirin orally [10]. The absence of any phosphorylated derivatives in rat serum …
Number of citations: 1 www.researchgate.net

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